molecular formula C9H16O B13342113 Bicyclo[3.2.2]nonan-1-ol CAS No. 28054-86-6

Bicyclo[3.2.2]nonan-1-ol

Cat. No.: B13342113
CAS No.: 28054-86-6
M. Wt: 140.22 g/mol
InChI Key: VGYZQFQTFMRCGJ-UHFFFAOYSA-N
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Description

Bicyclo[322]nonan-1-ol is a bicyclic organic compound characterized by a unique structure that includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nonan-1-ol can be synthesized through several methods. One notable method involves the hydroboration-oxidation of norbornene and bicyclo[3.3.1]non-2-ene . This process typically involves the addition of borane (BH3) to the double bond of norbornene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar hydroboration-oxidation techniques. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Bicyclo[3.2.2]nonan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which Bicyclo[3.2.2]nonan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonan-1-ol: Similar in structure but with different ring fusion.

    Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.

    Norbornene: A precursor in the synthesis of Bicyclo[3.2.2]nonan-1-ol.

Uniqueness

Bicyclo[322]nonan-1-ol is unique due to its specific ring structure, which imparts distinct chemical properties

Properties

CAS No.

28054-86-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[3.2.2]nonan-1-ol

InChI

InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2

InChI Key

VGYZQFQTFMRCGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)O

Origin of Product

United States

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